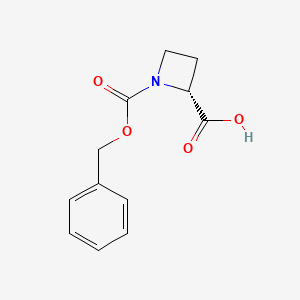

(R)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

(2R)-1-phenylmethoxycarbonylazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11(15)10-6-7-13(10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWBMOQXJOJWBF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618430 | |

| Record name | (2R)-1-[(Benzyloxy)carbonyl]azetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25654-51-7 | |

| Record name | (2R)-1-[(Benzyloxy)carbonyl]azetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 1 Benzyloxy Carbonyl Azetidine 2 Carboxylic Acid

Asymmetric Synthesis Strategies for the Azetidine (B1206935) Core

The enantioselective synthesis of the azetidine core is paramount for accessing the desired (R)-enantiomer. Key strategies involve the use of chiral auxiliaries, asymmetric catalysis, and stereocontrolled cyclization reactions.

Chiral Auxiliary Approaches in Stereoselective Azetidine Formation

Chiral auxiliaries are frequently employed to induce stereoselectivity during the formation of the azetidine ring. These auxiliaries, temporarily incorporated into the synthetic intermediate, direct the stereochemical outcome of key bond-forming reactions.

One effective approach involves the use of optically active α-methylbenzylamine as both a chiral auxiliary and a nitrogen source. acs.orgnih.gov This method facilitates the construction of the azetidine ring via an intramolecular alkylation, leading to the synthesis of both enantiomers of azetidine-2-carboxylic acid in a facile manner. acs.orgnih.gov Similarly, (S)-1-phenylethylamine has been utilized to synthesize an enantiomeric pair of azetidine-2,4-dicarboxylic acids, where the auxiliary's known absolute configuration helps in assigning the stereochemistry of the final products. rsc.orgsemanticscholar.org

Another widely used auxiliary is the Ellman tert-butanesulfinamide. acs.org A general and scalable three-step method starting from achiral aldehydes combines this auxiliary to produce C2-substituted azetidines with high diastereoselectivity. acs.org The resulting diastereomers are often separable by chromatography, and the auxiliary can be readily cleaved to yield the enantioenriched azetidine. acs.org Other notable auxiliaries include camphor sultam derivatives, which have been applied in zinc-mediated asymmetric additions to form substituted azetidine-2-carboxylic acids. nih.gov

A practical synthesis of (S)-azetidine-2-carboxylic acid, the enantiomer of the title compound, was achieved using (S)-(1'-methyl)benzylaminomalonate. nih.govresearchgate.net In this key step, the chiral auxiliary on the nitrogen atom guided the preferential formation of the desired (2S,1'S)-monoester during a Krapcho dealkoxycarbonylation. nih.gov

| Chiral Auxiliary | Key Reaction Type | Precursor/Reactant | Reference(s) |

| α-Methylbenzylamine | Intramolecular alkylation | N/A | acs.orgnih.gov |

| (S)-1-Phenylethylamine | Cyclization | N/A | rsc.orgsemanticscholar.org |

| tert-Butanesulfinamide | Organometallic addition & intramolecular substitution | 3-Chloropropanal | acs.org |

| Camphor sultam | Zinc-mediated asymmetric addition | Glyoxylic acid O-benzyl oxime | nih.gov |

| (S)-(1'-methyl)benzylamine | Krapcho dealkoxycarbonylation | Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate | nih.gov |

Asymmetric Catalysis for Enantioselective Azetidine Ring Construction

Asymmetric catalysis offers an efficient and atom-economical alternative to stoichiometric chiral auxiliaries for establishing the stereocenter of the azetidine ring. Various catalytic systems have been developed for this purpose.

Organocatalysis has been successfully applied in a multi-step synthesis of C2-functionalized azetidines with high enantiomeric excess (84–92% ee). nih.gov Another catalytic approach utilizes a novel chiral cation phase-transfer catalyst to achieve the enantioselective synthesis of spirocyclic azetidine oxindoles through intramolecular C-C bond formation. nih.gov

Metal-based catalysts are particularly prominent. A method involving the asymmetric hydrogenation of prochiral azetinyl-carboxylic acid precursors using chiral ruthenium or palladium complexes has been developed to furnish functionalized azetidine carboxylic acids with good enantiomeric ratios (up to 94:6 er). acs.org Copper(I)-catalyzed reactions have also proven effective, including the enantioselective [2+2]-cycloaddition of 1-methoxyallenylsilane with α-imino esters and the asymmetric boryl allylation of azetines using a Cu/bisphosphine catalyst to construct two new stereogenic centers. pageplace.deacs.org Furthermore, chiral copper catalysts have been employed in domino reactions to produce densely functionalized spiro[azetidine-3,3′-indoline]-2,2′-diones as single diastereomers with high enantioselectivity (80–94% ee). mdpi.com

Palladium(II)-catalyzed intramolecular C(sp³)–H amination represents another powerful strategy for synthesizing functionalized azetidines. rsc.org

| Catalyst System | Reaction Type | Enantioselectivity | Reference(s) |

| Organocatalyst | α-Chlorination/Cyclization | 84–92% ee | nih.gov |

| Chiral Phase-Transfer Catalyst | Intramolecular C–C bond formation | up to 2:98 er | nih.gov |

| Chiral Ru or Pd complexes | Asymmetric hydrogenation | up to 94:6 er | acs.org |

| Cu(I)/Chiral Ligand | [2+2] Cycloaddition | High | pageplace.de |

| Cu/Bisphosphine | Boryl allylation of azetines | High | acs.org |

| Chiral Copper Catalyst | Domino Kinugasa/aryl C-C coupling | 80-94% ee | mdpi.com |

| Palladium(II) | Intramolecular C(sp³)–H amination | N/A | rsc.org |

Enantioselective Cyclization Pathways and Precursor Derivatization

The formation of the azetidine ring is typically achieved through intramolecular cyclization. The stereochemical integrity of the chiral center, often established in a precursor molecule, must be maintained during this ring-closing step.

A common and traditional pathway involves the cyclization of a protected α-amino acid that has a leaving group, such as a halogen or a mesylate, in the γ-position, which proceeds under basic conditions. acs.orgfrontiersin.orgnih.gov For instance, the synthesis of 2-arylazetidines has been achieved through a superbase-induced cyclization of precursor oxiranylmethyl-benzylamine derivatives. acs.org Another efficient method for four-membered ring formation is the reaction of dimethyl (S)-(1'-methyl)benzylaminomalonate with 1,2-dibromoethane (B42909) in the presence of cesium carbonate. nih.gov

More advanced methods include gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides to form azetidin-3-ones, which are valuable intermediates. nih.gov Lanthanum triflate (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, providing a direct route to functionalized azetidines. frontiersin.orgnih.gov Additionally, photochemical reactions, such as the aza-Paterno-Büchi reaction ([2+2] photocycloaddition), have been utilized to construct the azetidine skeleton. rsc.org

Protecting Group Chemistry in the Synthesis of N-Cbz Azetidine Derivatives

Regioselective N-Protection Methodologies

The Cbz group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenolysis. oup.com The introduction of the Cbz group onto the azetidine nitrogen is typically straightforward, often achieved by reacting the secondary amine with benzyl (B1604629) chloroformate under basic conditions.

In syntheses starting from precursors where the azetidine ring is formed late in the sequence, the nitrogen atom is often protected with a different group, such as a benzyl group, which can later be removed and replaced with the Cbz group. For example, a method for preparing (S)-azetidine-2-carboxylic acid involves the resolution of 1-benzyl-azetidine-2-carboxylic acid, followed by a debenzylation step to yield the free amine, which can then be protected with the Cbz group. google.com A simple and efficient procedure allows for the regioselective preparation of mono-N-Cbz aromatic amines, highlighting the controlled manner in which this protecting group can be introduced. organic-chemistry.org

Orthogonal Protection Strategies for Multi-Functionalized Azetidine Building Blocks

In the synthesis of complex molecules such as peptides, where multiple functional groups are present, an orthogonal protection strategy is essential. oup.com This strategy allows for the selective removal of one protecting group in the presence of others. oup.com (R)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid is often used as a building block where the Cbz group on the nitrogen and the carboxylic acid group require orthogonal protection.

For incorporation into solid-phase peptide synthesis (SPPS), the carboxylic acid might be activated or attached to the resin, while the Cbz group remains intact. Conversely, if further modification of the nitrogen is desired after peptide coupling, a different N-protecting group that is orthogonal to the standard Fmoc or Boc groups used in SPPS would be necessary. researchgate.netnih.gov

A common orthogonal set includes:

N-Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile, used for α-amino group protection in SPPS.

Side-chains (e.g., t-Bu, Boc, Trt): Acid-labile.

N-Alloc (allyloxycarbonyl) or Allyl esters: Removable with palladium catalysts. nih.gov

The Cbz group is removable by hydrogenolysis, which is orthogonal to the acid-labile Boc group and the base-labile Fmoc group, making it a valuable component in complex synthetic schemes. oup.comub.edu This orthogonality allows for the selective deprotection and functionalization of different parts of a molecule, enabling the synthesis of complex, multi-functionalized azetidine-containing structures. researchgate.netresearchgate.net

Total Synthesis Approaches to Related Complex Molecules Incorporating Azetidine Moies

A notable class of natural products containing the azetidine moiety are the penaresidins , which are sphingosine-like alkaloids isolated from marine sponges. chemrxiv.orgresearchwithrutgers.com The total synthesis of penaresidins A and B often involves the coupling of a functionalized azetidine core with a long aliphatic chain. chemrxiv.orgnsf.gov Synthetic strategies frequently rely on a convergent approach where the chiral azetidine fragment is synthesized independently and then joined with the lipid component. chemrxiv.org This often involves using protected forms of azetidine-2-carboxylic acid, such as its methyl or ethyl ester, which can be elaborated into a key aldehyde intermediate for subsequent olefination reactions to build the side chain.

Another significant family of natural products built upon the azetidine framework are the mugineic acids . nih.gov These compounds are phytosiderophores, crucial for iron uptake in gramineous plants. nih.gov Their synthesis is complex, involving the coupling of multiple amino acid-like fragments. A divergent synthetic strategy has been developed for the synthesis of various mugineic acid family members, where a central, functionalized azetidine building block is key. chemrxiv.org This approach highlights the utility of (R)-azetidine-2-carboxylic acid derivatives in assembling intricate molecular architectures.

The table below summarizes key complex molecules whose syntheses incorporate an azetidine-2-carboxylic acid moiety.

| Complex Molecule | Class of Compound | Key Synthetic Strategy for Azetidine Incorporation |

| Penaresidin A/B | Alkaloid (Sphingosine-like) | Convergent synthesis involving coupling of a pre-formed azetidine aldehyde with a lipid side chain. chemrxiv.orgresearchwithrutgers.comnsf.gov |

| Mugineic Acids | Phytosiderophore | Divergent synthesis utilizing a central azetidine building block for coupling with other amino acid fragments. nih.govchemrxiv.org |

| Penazetidine A | Alkaloid | Stereoselective synthesis from Garner's aldehyde to construct the functionalized azetidine core. researchwithrutgers.com |

These examples underscore the importance of (R)-azetidine-2-carboxylic acid as a chiral starting material in the stereocontrolled synthesis of complex natural products. The development of efficient methods to access enantiomerically pure azetidine derivatives is therefore of significant interest to the synthetic community.

Green Chemistry Principles Applied to the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has spurred the application of green chemistry principles to the synthesis of fine chemicals and pharmaceutical intermediates, including this compound. primescholars.com Key areas of focus include the use of sustainable catalysts, the optimization of reaction conditions to minimize energy consumption, and the design of synthetic routes with high atom economy to reduce waste.

Modern synthetic chemistry is increasingly moving away from stoichiometric reagents towards more sustainable catalytic methods. In the context of synthesizing this compound and its precursors, several green catalytic approaches have been explored.

Biocatalysis represents a powerful tool for green synthesis. For instance, lipases have been employed for the enantioselective hydrolysis of racemic azetidine-2-carboxylic acid esters. nih.gov This enzymatic resolution provides an environmentally benign route to the enantiomerically pure (S)- or (R)-azetidine-2-carboxylic acid. Furthermore, the biosynthesis of azetidine-2-carboxylic acid itself is a highly efficient process catalyzed by AZE synthases, which mediate the intramolecular cyclization of S-adenosylmethionine (SAM). nih.govnih.gov While harnessing these enzymes for large-scale chemical synthesis is still an area of active research, it represents a potentially ideal green manufacturing route.

The use of Lewis acid catalysis in the formation of the azetidine ring from epoxy amine precursors is another area of interest. frontiersin.org Catalysts based on lanthanide triflates, such as La(OTf)₃, have been shown to be effective in promoting the intramolecular aminolysis of epoxides to yield azetidines in high yields under relatively mild conditions. frontiersin.orgnih.gov The efficiency and potential for recyclability of these catalysts make them a more sustainable alternative to stoichiometric reagents.

The choice of reaction medium is also a critical aspect of green chemistry. Efforts are being made to replace traditional volatile organic solvents with greener alternatives. While specific examples for the synthesis of this compound are not extensively documented, the broader trend in peptide and amino acid chemistry is the exploration of solvents like ionic liquids or water, where possible, to reduce the environmental impact of the synthesis.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com

A common synthetic route to (R)-azetidine-2-carboxylic acid starts from L-aspartic acid. A representative, albeit simplified, sequence of reactions to form the protected this compound involves multiple steps, including protection of the amine and side-chain carboxylate, reduction of the side-chain carboxylate to an alcohol, conversion of the alcohol to a leaving group (e.g., a tosylate), and subsequent intramolecular cyclization.

Let's consider a hypothetical final cyclization step for the formation of the N-Cbz protected azetidine ring from a linear precursor:

Hypothetical Reaction:

N-Cbz-L-2,4-diaminobutanoic acid derivative (with a leaving group on the 4-amino group) → this compound + byproducts

A high atom economy is achieved in reactions where most of the atoms of the reactants are incorporated into the final product. Addition and rearrangement reactions are inherently atom-economical. In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy.

The table below provides a simplified atom economy analysis for a hypothetical substitution reaction in the synthesis.

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Byproduct | Molecular Weight ( g/mol ) | Atom Economy (%) |

| Precursor A | 350 | This compound | 249.25 | Byproduct B | 100.75 | 71.2% |

Note: The values in this table are hypothetical to illustrate the concept of atom economy.

Minimizing waste in the synthesis of this compound also involves careful selection of reagents and reaction conditions to maximize yield and reduce the formation of side products. The development of chromatography-free purification methods, where possible, can also significantly reduce solvent waste. clockss.org

Stereochemical Control and Chiral Purity in Synthesis and Application of R 1 Benzyloxy Carbonyl Azetidine 2 Carboxylic Acid

Advanced Enantiomeric Excess Determination in Research Contexts

Ensuring the enantiomeric purity of (R)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid is paramount for its successful application. Researchers employ a variety of sophisticated analytical techniques to accurately quantify the enantiomeric excess (ee), which is a measure of the chiral purity.

Chiral Stationary Phase Chromatography for Enantioseparation (e.g., HPLC, SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating the enantiomers of this compound, allowing for precise determination of enantiomeric excess. These methods rely on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the enantioseparation of chiral carboxylic acids and their derivatives. nih.govresearchgate.net For N-protected amino acids like the title compound, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are also highly effective, as they are compatible with a wide range of mobile phases and can separate polar, ionic compounds directly without derivatization. The choice of mobile phase, typically a mixture of an alkane (like heptane) and an alcohol (like ethanol (B145695) or isopropanol) for HPLC, or carbon dioxide and an alcohol for SFC, is crucial for achieving optimal separation. nih.gov Research has shown that SFC can offer advantages over HPLC in terms of lower solvent consumption and faster analysis times. nih.gov

Table 1: Illustrative Chiral HPLC Conditions for N-Protected Azetidine (B1206935) Derivatives

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris((S)-α-methylbenzylcarbamate) |

| Mobile Phase | Heptane/Ethanol (90:10) | CO₂/Methanol (85:15) |

| Technique | HPLC | SFC |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Detection | UV at 220 nm | UV at 220 nm |

| Retention Time (R)-enantiomer | 12.5 min | 5.2 min |

| Retention Time (S)-enantiomer | 15.8 min | 6.1 min |

| Resolution (Rs) | > 2.0 | > 1.8 |

Note: This table is a composite representation based on typical separation conditions for related chiral compounds and does not represent a single specific analysis from the literature.

Spectroscopic Methods for Stereochemical Assignment and Purity Assessment (e.g., Chiral NMR, Circular Dichroism)

Spectroscopic techniques provide alternative and complementary methods for assessing stereochemical purity.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique involves using a chiral solvating agent (CSA) to create a diastereomeric environment for the enantiomers in solution. This interaction results in separate, distinguishable signals for the (R) and (S) enantiomers in the ¹H NMR spectrum. nih.govrsc.org For carboxylic acids, chiral amino alcohols, such as those derived from BINOL or diphenylprolinol, have proven to be effective CSAs. nih.govrsc.org The difference in the chemical shifts (Δδ) of corresponding protons in the two enantiomers allows for the direct integration of the signals to determine the enantiomeric excess. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer produces a unique CD spectrum, often with mirror-image curves. The sign and magnitude of the Cotton effects in the spectrum can be used to assign the absolute configuration and determine the enantiomeric excess of a sample. nyu.edu Studies have been conducted on the complexes of heavy metals with L-azetidine-2-carboxylic acid using circular dichroism, indicating the utility of this technique for probing the stereochemistry of this class of compounds. ekt.gr The association between an achiral host molecule and a chiral carboxylic acid guest can induce a CD signal, the sign of which can be used to determine the configuration of the guest molecule. nyu.edu

Control of Diastereoselectivity in Reactions Involving this compound

The existing stereocenter in this compound can influence the stereochemical outcome of reactions that introduce new chiral centers, a phenomenon known as diastereoselection. This is a powerful tool for synthesizing complex molecules with multiple defined stereocenters.

One area where this is critical is in the functionalization of the azetidine ring itself. For example, C-H activation strategies can be used to introduce substituents at the C3 position. The stereochemistry at C2 can direct the incoming substituent to a specific face of the ring, leading to a predominance of one diastereomer. nih.gov Studies on N-protected azetidine-2-carboxylic acid have shown that arylated intermediates can be formed and subsequently used in various cross-coupling reactions, allowing for the creation of diverse trans-1,2-disubstituted pyrrolidines from proline precursors with high diastereoselectivity. nih.gov Similarly, when used in peptide synthesis, coupling the (R)-azetidine moiety to another chiral amino acid results in a dipeptide with two stereocenters, and the relative orientation is often controlled with high selectivity. chemrxiv.org

Table 3: Diastereoselectivity in a C-H Arylation Reaction

| Substrate | Reaction | Reagent | Product Diastereomers | Diastereomeric Ratio (d.r.) |

| (R)-Cbz-Azetidine-2-carboxylate | Directed C-H Arylation at C3 | Pd(OAc)₂, Ligand, Aryl-Br | (2R, 3S)- and (2R, 3R)-Aryl-Azetidine | >95:5 |

| (R)-Cbz-Aze-OH | Peptide Coupling with L-Phe-OMe | HATU | Cbz-(R)Aze-(S)Phe-OMe & Cbz-(R)Aze-(R)Phe-OMe | >98:2 (with pure L-Phe) |

Note: This table provides hypothetical but representative data based on principles of diastereoselective reactions involving similar chiral building blocks.

Dynamic Kinetic Resolution and Asymmetric Transformations for Enhanced Enantiopurity

While direct asymmetric synthesis is the preferred route to enantiopure this compound, resolution techniques can be employed to separate a racemic mixture or enhance enantiopurity. Dynamic kinetic resolution (DKR) is a particularly powerful strategy that combines the resolution of a racemic mixture with in-situ racemization of the slower-reacting, undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.net

DKR processes often involve a combination of an enzyme (like a lipase) or a chiral catalyst for the stereoselective reaction and a racemization catalyst. researchgate.netnih.gov For example, lipase-catalyzed hydrolysis of a racemic ester of N-protected azetidine-2-carboxylic acid could selectively produce the (R)-acid, while the remaining (S)-ester is racemized in situ, continuously feeding the resolution process. Lipase-catalyzed preferential hydrolysis has been used to provide enantiomerically pure (S)-azetidine-2-carboxylic acid from a mixture of diastereomeric esters. oup.com While specific DKR protocols for the title compound are not extensively detailed in the provided context, the principles have been widely applied to related esters, amides, and acids, demonstrating the potential of this approach. researchgate.netorganic-chemistry.org

Strategic Applications of R 1 Benzyloxy Carbonyl Azetidine 2 Carboxylic Acid in Complex Molecule Synthesis

Role as a Chiral Building Block in Peptide and Peptidomimetic Synthesis

The incorporation of (R)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid into peptide chains is a key strategy for developing novel peptidomimetics with tailored structural and biological properties. As a lower homologue of proline, azetidine-2-carboxylic acid introduces distinct conformational constraints that influence peptide secondary structure and stability. acs.org

This compound is amenable to standard solid-phase peptide synthesis (SPPS) protocols, typically those employing the Boc/Bzl protection strategy. organic-chemistry.org In this approach, the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, while side chains are protected by benzyl-based groups. The Cbz group on the azetidine (B1206935) nitrogen is stable to the repetitive acid treatments (e.g., trifluoroacetic acid, TFA) used for Nα-Boc deprotection during the synthesis cycles. medchemexpress.com

The general SPPS cycle for incorporating an azetidine residue using the Cbz-protected building block would proceed as follows:

Deprotection: The Nα-Boc group of the resin-bound peptide is removed with TFA.

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base like diisopropylethylamine (DIEA). medchemexpress.com

Coupling: this compound is activated with a coupling reagent (e.g., DCC/HOBt, HBTU) and coupled to the free amine of the growing peptide chain. nih.govnih.gov

Washing: Excess reagents are washed away, and the cycle is repeated for the next amino acid.

The Cbz group, along with other side-chain protecting groups, is typically removed during the final cleavage step from the solid support, often using strong acids like hydrofluoric acid (HF). organic-chemistry.org While Fmoc/tBu strategies are more common in modern SPPS, the stability of the Cbz group under basic conditions (used for Fmoc removal) makes it less compatible, thus favoring Boc-based protocols for this specific building block. organic-chemistry.orgnih.gov

| Strategy | Nα-Protection | Azetidine N-Protection | Deprotection Condition (Cycle) | Final Cleavage/Deprotection |

|---|---|---|---|---|

| Boc/Bzl | Boc | Cbz (Benzyloxycarbonyl) | Acid (e.g., TFA) | Strong Acid (e.g., HF) |

| Fmoc/tBu | Fmoc | Boc (tert-Butoxycarbonyl) | Base (e.g., Piperidine) | Acid (e.g., TFA cocktail) |

Solution-phase synthesis offers an alternative for creating peptides containing azetidine residues, particularly for shorter sequences or large-scale production. This compound is readily employed in these methods. The critical step is the activation of the carboxylic acid and subsequent amide bond formation, which must be optimized to ensure high yields and minimize racemization. tandfonline.com

Common coupling reagents used in solution-phase synthesis with this building block include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) activate the carboxyl group to form an O-acylisourea intermediate. tandfonline.com To suppress racemization and improve efficiency, these are almost always used with additives. nih.gov

Additives: 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently added to carbodiimide-mediated couplings. tandfonline.com They react with the O-acylisourea to form an active ester, which is less prone to racemization and couples more cleanly with the amine component. researchgate.net

Phosphonium and Uronium Salts: Reagents such as BOP, PyBOP, HBTU, and HATU are highly efficient and lead to rapid coupling with low levels of epimerization. nih.govresearchgate.net

Research has demonstrated the successful preparation of tetrapeptides containing azetidine-2-carboxylic acid using traditional solution-phase peptide synthesis. oup.com Optimization involves careful selection of the coupling reagent, solvent, temperature, and reaction time to accommodate the specific steric and electronic properties of the azetidine-containing fragments.

The substitution of a proline residue with azetidine-2-carboxylic acid significantly alters the conformational landscape of a peptide. acs.org The four-membered ring of azetidine is more constrained than the five-membered ring of proline, leading to distinct effects on the peptide backbone.

Torsional Angles: The incorporation of an azetidine residue influences the peptide backbone's phi (φ) and psi (ψ) torsion angles in a manner different from proline. This can perturb or stabilize specific secondary structures. For example, studies on tetrapeptides have shown that introducing an azetidine group can disrupt the normal secondary structure observed in proline-rich sequences, leading to a mix of cis and trans peptide bonds where an all-cis conformation might otherwise be expected. oup.com

Turn Induction: Like proline, the cyclic nature of azetidine can induce turns in a peptide chain, a crucial feature for the bioactivity of many peptides that rely on specific folded conformations to interact with biological targets. researchgate.net By constraining the backbone, the azetidine ring helps reduce the entropic penalty of binding to a receptor, potentially increasing affinity. bohrium.com

Utilization in Natural Product Total Synthesis and Analogue Preparation

This compound is a crucial starting material for the total synthesis of several important natural products. Its enantiomerically pure form allows for the stereocontrolled construction of complex molecular targets.

A prime example is its use in the synthesis of nicotianamine and its derivatives, such as deoxymugineic acid . nih.govrsc.org These compounds are phytosiderophores, which are metal-chelating agents essential for iron uptake in plants. The synthesis of these molecules relies on the azetidine-2-carboxylic acid scaffold as a core structural unit. The Cbz-protected form provides a stable precursor that can be carried through multiple synthetic steps before a final deprotection.

Furthermore, the azetidine core is found in other natural products, including the azetidomonamides , which are alkaloids produced by environmental bacteria. The biosynthesis of these compounds utilizes L-azetidine-2-carboxylic acid as a fundamental building block. Synthetic efforts toward these molecules and their analogues would logically employ a protected precursor like this compound.

The compound also serves as a building block for creating analogues of known bioactive molecules. For instance, it has been used to engineer analogues of azabicyclenes and to develop novel antimalarial compounds , where the rigid azetidine scaffold is used to explore new chemical space and optimize biological activity. nih.gov

Design and Synthesis of Constrained Amino Acid Scaffolds and Their Derivatives

Beyond its direct incorporation into peptides, this compound is a foundational scaffold for creating a diverse array of more complex, constrained amino acid derivatives. The Cbz group serves as a robust protecting group, allowing for selective chemical modifications at other positions of the azetidine ring.

One powerful strategy involves the directed C–H activation of the N-Cbz-azetidine-2-carboxylic acid. nih.gov This transformation allows for the introduction of various substituents, such as aryl groups, at positions on the ring that are typically unreactive. Subsequent decarboxylative cross-coupling reactions can then be used to further functionalize the molecule, leading to stereocontrolled vicinally difunctionalized azetidines. This modular approach provides rapid access to libraries of novel, C(sp³)-rich scaffolds that would be difficult to synthesize using traditional methods. nih.gov

Another approach involves using the azetidine ring as a template for aza-Michael additions. tandfonline.com By preparing α,β-unsaturated esters derived from the azetidine scaffold, various NH-heterocycles can be added to generate novel, densely functionalized heterocyclic amino acid derivatives. These new scaffolds are of significant interest in medicinal chemistry for their potential biological activities. tandfonline.com

| Transformation | Key Reagents/Conditions | Resulting Structure | Reference |

|---|---|---|---|

| C–H Activation / Decarboxylative Cross-Coupling | Pd(II) catalyst, Suzuki/Negishi/Giese protocols | Vicinally difunctionalized azetidines | nih.gov |

| Aza-Michael Addition | α,β-Unsaturated azetidine esters, NH-heterocycles | 3-Substituted 3-(acetoxymethyl)azetidines | tandfonline.com |

| Sommelet-Hauser Rearrangement | Base-induced rearrangement of ester-derived ammonium salts | 2-Aryl-substituted azetidines | researchgate.net |

Precursor for Advanced Organic Transformations and Heterocycle Construction

The significant ring strain inherent in the four-membered azetidine ring (approximately 26 kcal/mol) makes it not only conformationally constrained but also primed for unique chemical transformations that are not readily observed in less strained systems. researchgate.net This reactivity makes this compound a valuable precursor for advanced organic transformations.

The Sommelet-Hauser rearrangement is one such transformation that leverages the ring strain. Ester derivatives of the azetidine can be converted into ammonium salts, which then undergo a base-induced rearrangement to yield 2-aryl-substituted derivatives. researchgate.net This process is highly efficient due to the strained ring facilitating the formation of the required ylide intermediate. Subsequent nucleophilic ring-opening of these products can provide access to enantiomerically pure quaternary α-aryl amino acids, which are valuable but challenging synthetic targets. researchgate.net

The sequential C–H activation and decarboxylative cross-coupling strategy discussed previously also represents an advanced transformation. nih.gov It allows for the modular and stereocontrolled difunctionalization of a saturated heterocycle, a significant challenge in modern organic synthesis. This method transforms the simple azetidine precursor into a wide array of complex scaffolds suitable for drug discovery. nih.gov

Furthermore, the azetidine ring can be a building block in the construction of larger, more complex heterocyclic systems. Its functional groups (the amine and carboxylic acid) provide handles for annulation reactions, while the ring itself can undergo strain-releasing ring-expansion or ring-opening reactions under appropriate conditions to form other heterocyclic structures, such as substituted pyrrolidines or piperidines.

Mechanistic Investigations of Reactions Involving R 1 Benzyloxy Carbonyl Azetidine 2 Carboxylic Acid

Reaction Pathway Elucidation for Azetidine (B1206935) Ring Formation and Functionalization

The construction of the strained azetidine ring is a pivotal step in the synthesis of (R)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid and its derivatives. Mechanistic studies have illuminated several pathways for its formation and subsequent functionalization.

Azetidine Ring Formation:

Intramolecular Nucleophilic Substitution: A common and well-established pathway involves the intramolecular cyclization of a precursor molecule containing both a nucleophilic amine and a leaving group at the γ-position. For instance, the synthesis can be achieved from dimethyl (S)-(1'-methyl)benzylaminomalonate by treatment with 1,2-dibromoethane (B42909) and a base like cesium carbonate. nih.gov The mechanism proceeds via an SN2 reaction where the nitrogen atom displaces a bromide, leading to the formation of the four-membered ring. nih.govacs.org The efficiency of this cyclization can be very high, with reported yields of up to 99%. nih.gov

Palladium-Catalyzed C(sp³)–H Amination: More advanced methods involve transition-metal-catalyzed C–H activation. A palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported for synthesizing functionalized azetidines. rsc.org The proposed mechanism involves the generation of an octahedral Pd(IV) species which undergoes reductive elimination to form the azetidine ring. rsc.org This method offers a direct way to form the ring by activating an otherwise inert C-H bond.

Biosynthetic Pathway: In nature, azetidine-2-carboxylic acid synthases (AZE synthases) catalyze the formation of the azetidine ring from S-adenosylmethionine (SAM). researchgate.netnih.gov Mechanistic studies combining structural biology, biochemical analyses, and quantum mechanical calculations have revealed that these enzymes facilitate an unusual 4-exo-tet intramolecular cyclization. nih.gov The enzyme binds SAM in a specific, kinked conformation that positions the nucleophilic α-amine close to the γ-carbon (Cγ), enabling the ring-forming attack. nih.gov

Azetidine Ring Functionalization:

Directed C–H Activation: The functionalization of the pre-formed azetidine ring can be achieved with high stereocontrol. The nitrogen atom of the N-protected azetidine-2-carboxylic acid can direct a metal catalyst to activate specific C–H bonds. nih.gov This strategy allows for the introduction of various substituents at positions on the ring, which can then be further elaborated through cross-coupling reactions like Suzuki, Negishi, and Giese protocols. nih.gov

Mechanistic Aspects of Protecting Group Removal Strategies (e.g., Catalytic Hydrogenation of Cbz)

The benzyloxycarbonyl (Cbz or Z) group is a widely used amine-protecting group due to its stability and its susceptibility to removal under specific, mild conditions, most notably catalytic hydrogenation.

The deprotection mechanism via catalytic hydrogenation is a two-step process. taylorfrancis.com

Hydrogenolysis: The first step is the catalytic hydrogenolysis of the benzyl-oxygen bond. The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). taylorfrancis.comgoogle.com Molecular hydrogen (H₂) is activated by the palladium surface, and the Cbz-protected compound is adsorbed. The benzyl (B1604629) C-O bond is cleaved, resulting in the formation of toluene (B28343) and a transient carbamic acid intermediate. taylorfrancis.comtotal-synthesis.com

Decarboxylation: The carbamic acid intermediate is unstable and spontaneously decomposes. taylorfrancis.com It breaks down to release the deprotected amine and carbon dioxide (CO₂). taylorfrancis.comtotal-synthesis.com

Table 1: Catalytic Systems for Cbz Deprotection by Hydrogenation

| Catalyst | Hydrogen Source | Solvent | Key Features |

|---|---|---|---|

| 10% Pd/C | H₂ (gas) | Methanol, Ethyl Acetate | Standard, highly efficient method. taylorfrancis.comrsc.org |

| Palladium Black | H₂ (gas) | Dimethylacetamide | Used in specific cases, sometimes in large excess. google.com |

| Pd/C | HCONH₄ (Ammonium formate) | Water (with surfactant) | Transfer hydrogenation conditions, avoids gaseous H₂. researchgate.net |

This table is generated based on information from cited research articles.

Investigation of Stereoselectivity-Governing Transition States in Transformations

Achieving the desired (R)-stereochemistry at the C2 position is critical. The stereochemical outcome of reactions involving the azetidine ring is governed by the energetic favorability of different transition states.

Chiral Auxiliaries: One strategy involves the use of a chiral auxiliary attached to the nitrogen atom. For example, an (S)-1'-methylbenzyl group can be used as a chiral auxiliary. nih.gov During subsequent reactions, such as the Krapcho dealkoxycarbonylation of a 2,2-dicarboxylate precursor, the auxiliary directs the reaction to preferentially form the desired (2S,1'S)-monoester (equivalent to the (R)-configuration after final deprotection steps relative to the carboxylic acid group). This stereochemical control arises from the steric hindrance imposed by the chiral auxiliary in the transition state, which favors the approach of reagents from one face of the molecule over the other. nih.gov

Enzymatic Control: In biosynthetic pathways, the enzyme's active site acts as a chiral environment that precisely controls the conformation of the substrate in the transition state. AZE synthases bind SAM in a constrained, near-transition state conformation that facilitates the intramolecular cyclization with absolute stereocontrol, yielding the L-enantiomer (equivalent to S). researchgate.netnih.gov This high fidelity is a result of multiple specific interactions, including hydrogen bonds and cation-π interactions, between the substrate and amino acid residues in the active site. researchgate.net

Asymmetric Catalysis: The stereoselective synthesis of azetidine-based amino acids can also be achieved through asymmetric reduction of unsaturated precursors. Using chiral transition metal complexes, such as those based on ruthenium, allows for the hydrogenation of a double bond in the ring precursor with high enantioselectivity. acs.org The chiral ligands on the metal catalyst create a chiral environment that differentiates between the two prochiral faces of the substrate, leading to the preferential formation of one enantiomer. The transition state involves the coordination of the substrate to the chiral metal center, and the steric and electronic properties of the ligands dictate the facial selectivity of hydrogen delivery. acs.org

Kinetic Studies of Transformations Involving the Azetidine Carboxylic Acid Moiety

Detailed kinetic studies provide quantitative insight into reaction rates, orders, and activation energies, which are fundamental to understanding reaction mechanisms and optimizing conditions. However, specific kinetic data for transformations of this compound are not extensively detailed in the surveyed literature. General principles can be discussed based on related systems.

For the catalytic hydrogenation of the Cbz group, kinetic analysis is complicated by the nature of the heterogeneous catalytic system and the evolution of CO₂. taylorfrancis.com A proper kinetic study would involve systematically varying parameters and monitoring the rate of disappearance of the starting material or the appearance of the product.

Parameters for a Hypothetical Kinetic Study of Cbz Hydrogenolysis:

| Parameter | Method of Variation | Expected Influence on Rate |

| Substrate Concentration | Varying the initial concentration of the Cbz-protected acid. | Can determine the reaction order with respect to the substrate. |

| Hydrogen Pressure | Conducting the reaction under different pressures of H₂ gas. | Can reveal the reaction order with respect to hydrogen and if its adsorption is rate-limiting. |

| Catalyst Loading | Changing the amount of Pd/C catalyst used. | Can determine if the reaction rate is directly proportional to the number of available active sites. |

| Temperature | Running the reaction at several different temperatures. | Allows for the calculation of the activation energy (Ea) using the Arrhenius equation, providing insight into the energy barrier of the rate-determining step. |

This table outlines a general approach to the kinetic analysis of a heterogeneous catalytic reaction.

Kinetic studies on the incorporation of L-azetidine-2-carboxylic acid into proteins have been performed, demonstrating competitive inhibition with L-proline. nih.govresearchgate.net For example, increasing concentrations of L-azetidine-2-carboxylic acid were shown to reduce the rate of L-proline incorporation into hemoglobin, providing quantitative data on its interaction with the protein synthesis machinery. nih.gov While this is a biochemical process, it highlights the type of quantitative analysis that can be applied to understand the reactivity of the azetidine moiety.

Computational and Spectroscopic Approaches to Conformational Analysis and Reactivity Prediction of R 1 Benzyloxy Carbonyl Azetidine 2 Carboxylic Acid

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry and electronic properties of molecules like (R)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid.

DFT calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, can determine the most stable (lowest energy) conformation of the molecule. nih.gov These studies provide precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For the related compound azetidine-2-carboxylic acid, DFT has been used to analyze the geometry of transition states when it acts as a catalyst in reactions like the aldol (B89426) reaction. nih.govresearchgate.net The geometry of the four-membered ring is a key determinant of its catalytic activity. For example, the ring size dictates the angles α and β (referring to the spatial relationship between the carboxylic acid and the reacting substrates), which differ significantly from those in five-membered rings like proline. nih.gov This geometric difference influences the transition state energy and, consequently, the stereoselectivity of the reaction. nih.gov

Electronic structure analysis through DFT provides insights into the molecule's reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to regions prone to nucleophilic attack. This information is crucial for understanding how the molecule will interact with other reagents.

Table 1: Representative Geometric Parameters of Azetidine (B1206935) Ring from DFT Calculations (Note: This table contains representative data for the core azetidine ring, as specific DFT data for the title compound is not publicly available. The principles of analysis remain the same.)

| Parameter | Description | Typical Calculated Value | Reference |

| α angle | Angle defining the position of the reacting aldehyde | ~88° | nih.gov |

| β angle | Angle defining the position of the reacting aldehyde | ~132° | nih.gov |

| Ring Puckering | Deviation of atoms from the mean plane of the ring | C4-down conformation often favored in transition states | nih.gov |

Molecular Dynamics Simulations for Investigating Conformational Flexibility in Solution

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior in a solution environment over time. By simulating the movements of atoms based on a given force field (e.g., GROMOS), MD can explore the accessible conformations of this compound and the transitions between them.

Studies on the parent compound, azetidine-2-carboxylic acid (Aze), have shown that it imparts greater flexibility to peptides compared to its five-membered homolog, proline. nih.gov This increased flexibility arises from reduced steric hindrance and non-covalent repulsive interactions between the ring atoms and neighboring residues. nih.gov MD simulations can quantify this flexibility by tracking parameters like dihedral angle variations and ring puckering amplitude over nanoseconds of simulation time.

A key finding from simulations of Aze-containing peptides is the increased propensity to undergo trans→cis isomerization of the peptide bond compared to proline-containing peptides. nih.gov This isomerization can induce significant bends (around 180°) in a polypeptide chain, which could disrupt protein structures like poly-proline type II helices. nih.gov Such simulations typically model the molecule in a solvent box (e.g., water or a biphasic system like cyclohexane/water) to mimic physiological or reaction conditions. nih.gov

Table 2: Typical Parameters and Findings from MD Simulations of Aze-Containing Molecules

| Parameter | Description | Finding/Observation | Reference |

| Force Field | Set of parameters to calculate potential energy | GROMOS56a3 has been specifically parameterized for Aze. | nih.gov |

| Simulation Time | Duration of the simulation | 20-ns simulations have been used to study conformational behavior. | nih.gov |

| Solvent | Medium in which the molecule is simulated | Bi-phasic cyclohexane/water systems can model partitioning behavior. | nih.gov |

| Conformational Event | Key structural change observed | Aze shows a greater propensity for trans→cis peptide bond isomerization than Pro. | nih.gov |

| Solute Interaction | How the molecule interacts with the solvent | Aze has stronger electrostatic but weaker non-electrostatic interactions with water compared to Pro. | nih.gov |

Advanced NMR Spectroscopic Techniques for Solution-State Conformations (e.g., NOESY, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for determining the three-dimensional structure of molecules in solution. While basic 1D NMR (¹H and ¹³C) confirms the chemical structure, advanced 2D techniques are required to elucidate conformational details. umich.edu

For a molecule like this compound, especially when incorporated into a peptide, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable. These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds. The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons, allowing for the generation of distance restraints.

These distance restraints, combined with coupling constant data (which provides information on dihedral angles via the Karplus equation), are used as inputs for structure calculation algorithms. This process generates an ensemble of structures consistent with the experimental data, representing the molecule's conformation in solution. For example, NMR studies on peptides have shown that they can be unstructured in water but fold into well-defined structures like alpha-helices in other solvents, with specific residues inducing hinges or turns. nih.gov

Table 3: NMR Parameters for Conformational Analysis

| Technique | Information Gained | Application to the Target Molecule |

| ¹H-¹H COSY | Identifies scalar-coupled protons (through-bond connectivity). | Confirms the spin systems within the azetidine ring and benzyl (B1604629) group. |

| ¹H-¹³C HSQC/HMQC | Correlates protons with their directly attached carbons. | Aids in the assignment of proton and carbon resonances. |

| NOESY/ROESY | Measures through-space distances between protons (< 5 Å). | Determines the relative orientation of the benzyl group, the azetidine ring, and the carboxylic acid; identifies ring puckering and cis/trans amide bond conformations. |

| J-coupling Constants | Provides information on dihedral angles (e.g., H-N-Cα-H). | Defines the backbone and side-chain torsion angles. |

Correlation of Computational Data with Experimental Reactivity and Stereoselectivity

A key strength of modern chemical research is the ability to correlate computational predictions with experimental results. DFT calculations of transition state energies can predict the stereochemical outcome of a reaction, which can then be verified experimentally.

For instance, DFT (B3LYP/6-31G(d,p)) studies on the aldol reaction catalyzed by azetidine-2-carboxylic acid predicted a stereoselectivity of 68-69% enantiomeric excess (ee). nih.gov Experimentally, the same reaction using a similar substrate (paranitrobenzaldehyde instead of benzaldehyde) yielded a 40% ee. nih.gov While not a perfect match, the computational model correctly predicted the favored enantiomer and provided a reasonable estimate of the selectivity. The discrepancy can be attributed to subtle differences in the experimental substrate and the inherent approximations in the computational model.

Furthermore, these computational studies provide a rationale for the observed reactivity. The analysis of the transition state geometries revealed that the smaller four-membered ring of azetidine, compared to proline's five-membered ring, alters the orientation of the reactants. nih.gov This geometric constraint moves the carbonyl group of the reacting aldehyde further from the catalyst's carboxylic acid group, impacting the hydrogen bonding that steers the stereochemical outcome. nih.gov This synergy between computation and experiment is crucial for the rational design of new catalysts. researchgate.net

Table 4: Comparison of Predicted vs. Experimental Stereoselectivity for Azetidine-2-carboxylic Acid Catalyzed Aldol Reaction

| Parameter | Computational Prediction (DFT) | Experimental Result | Reference |

| Catalyst | Azetidine-2-carboxylic acid | Azetidine-2-carboxylic acid | nih.gov |

| Reaction | Aldol reaction of benzaldehyde (B42025) with acetone | Aldol reaction of p-nitrobenzaldehyde with acetone | nih.gov |

| Enantiomeric Excess (ee) | 68-69% ee | 40% ee | nih.gov |

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Assignment and Conformational Insights

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are highly sensitive to the three-dimensional arrangement of atoms in chiral molecules. They measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

The absolute configuration of this compound can be confirmed by these methods. The sign of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration of a chiral center. osti.gov

Table 5: Application of Chiroptical Spectroscopy to Aze-Containing Peptides

| Technique | Peptide Studied | Solvent | Observation/Interpretation | Reference |

| Circular Dichroism (CD) | Boc-(L-Aze-L-Pro)₂-Opcp | Trifluoroethanol | All-cis peptide bond conformation; left-handed helix. | umich.edu |

| Circular Dichroism (CD) | Boc-(L-Pro)₃-L-Aze-Opcp | Chloroform or Trifluoroethanol | Presence of both cis and trans peptide bonds, indicating structural perturbation. | umich.edu |

Emerging Research Directions and Future Perspectives on R 1 Benzyloxy Carbonyl Azetidine 2 Carboxylic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from traditional batch synthesis to continuous flow chemistry represents a significant opportunity for the scalable, safe, and efficient production of (R)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid and its derivatives. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for managing the strained azetidine (B1206935) ring system. rsc.org

Recent developments have demonstrated the power of flow technology for handling reactive intermediates and improving the synthesis of complex molecules, including carboxylic acids and chiral compounds. rsc.orgdurham.ac.uk For instance, tube-in-tube gas-permeable membrane reactors have been successfully used for the continuous-flow synthesis of carboxylic acids using CO2, a process that could be adapted for related synthetic steps. durham.ac.ukworktribe.com Such systems allow for enhanced safety and efficiency by ensuring a high concentration of dissolved gas in the reaction stream while minimizing the volume of pressurized gas at any given time. durham.ac.uk

Automated synthesis platforms, which often integrate flow reactors, are also poised to revolutionize the production of chiral building blocks. These systems enable rapid reaction optimization and the construction of compound libraries for drug discovery. soci.org The development of automated solid-phase peptide synthesis (SPPS) platforms that avoid harsh reagents like trifluoroacetic acid (TFA) by using photosensitive protecting groups highlights a trend toward milder and more sustainable chemistry. acs.org This approach, which allows for the scalable synthesis of protected amino acids, could be conceptually applied to the production of non-standard amino acids like the title compound. acs.org A key advantage of flow synthesis is its straightforward scalability; a process optimized on a milligram scale can often be scaled to produce grams or kilograms simply by extending the run time or by "numbering up" (running multiple reactors in parallel). durham.ac.ukacs.org

Table 1: Comparison of Batch vs. Flow Chemistry for Azetidine Synthesis

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio; potential for hot spots. | Excellent heat transfer due to high surface area-to-volume ratio. rsc.org |

| Safety | Higher risk when handling large volumes of strained or hazardous materials. | Improved safety due to small reactor volumes and better control. rsc.orgdurham.ac.uk |

| Scalability | Often requires re-optimization for different scales. | More direct scalability by extending run time or numbering up. durham.ac.uk |

| Mixing | Can be inefficient, leading to side reactions. | Rapid and efficient mixing, improving reaction selectivity. |

| Automation | More complex to fully automate. | Readily integrated with automated platforms for optimization and library synthesis. soci.org |

Development of Novel Biocatalytic Routes to Azetidine-2-carboxylic Acid Derivatives

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral molecules. Recent breakthroughs have shed light on the natural biosynthesis of azetidine-2-carboxylic acid (AZE), opening the door for novel enzymatic production routes.

A significant discovery is the identification of AZE synthases, enzymes that catalyze the formation of the strained four-membered ring via an intramolecular cyclization of S-adenosylmethionine (SAM). nih.gov Structural and biochemical analyses have revealed the catalytic mechanism, providing a molecular framework that can be harnessed to engineer these enzymes for specific applications. nih.gov This discovery suggests that AZE-containing metabolites may be more prevalent in nature than previously thought and provides a direct enzymatic pathway to the core azetidine scaffold. nih.gov

Furthermore, researchers have successfully engineered Escherichia coli for the de novo biosynthesis of L-Azetidine-2-carboxylic acid. acs.org By introducing the AZE synthase gene (azeJ) and reconstructing the methionine salvage pathway, the engineered strain could produce L-Aze from glucose. acs.org This metabolic engineering approach offers a sustainable and green route for producing the parent amino acid, which can then be chemically modified to yield derivatives like this compound.

In addition to biosynthesis, enzymes are also being used for the resolution of racemic mixtures. For example, lipase-catalyzed hydrolysis has been effectively employed in an efficient synthetic route to (S)-azetidine-2-carboxylic acid, demonstrating the utility of enzymes in achieving high enantiomeric purity. oup.com Future work in this area will likely focus on enzyme engineering to create biocatalysts that can directly synthesize protected or functionalized azetidine derivatives with high stereoselectivity, potentially reducing the number of steps required in a synthetic sequence. nih.gov

Exploration of Azetidine Scaffolds in Material Science and Supramolecular Chemistry Research

The unique structural properties of the azetidine ring—namely its high ring strain (approx. 25.4 kcal/mol) and conformational rigidity—make it an attractive scaffold for applications beyond pharmaceuticals, including material science and supramolecular chemistry. rsc.org

One of the most striking applications is in the field of energetic materials. researchgate.net The inherent strain of the azetidine ring makes it a promising backbone for compounds that can release large amounts of energy. This has led to the development of novel azetidine-based energetic materials, building on earlier work on compounds like TNAZ (trinitroazetidine). researchgate.net Photochemical strategies are being explored to create densely functionalized azetidines that can serve as tunable energetic boosters and oxidizers. researchgate.net

In polymer chemistry, azetidines are valuable monomers for creating polyamines through cationic ring-opening polymerization (CROP). rsc.orgutwente.nlresearchgate.net This process can lead to polymers with unique architectures, such as linear or hyperbranched poly(trimethylenimine). utwente.nl These azetidine-based polymers have potential applications in areas like CO2 adsorption, antimicrobial coatings, and materials templating. rsc.orgutwente.nl Researchers have also synthesized polymers with pendant azetidine or azetidinium groups, which can be cross-linked at elevated temperatures to form insoluble materials. ugent.be

The defined three-dimensional structure of the azetidine scaffold is also being exploited in supramolecular chemistry. Azetidine-containing molecules are being used as chiral templates in asymmetric synthesis and as building blocks for designing enzyme inhibitors where precise molecular recognition is critical. rsc.orgnih.gov The rigid framework helps to pre-organize functional groups in space, facilitating specific noncovalent interactions with biological targets or other molecules in a supramolecular assembly. nih.gov

Future Challenges and Opportunities in Azetidine Chemistry Research and Application

Despite significant progress, the chemistry of azetidines, including this compound, faces several challenges that also represent key areas of opportunity.

The primary challenge remains the synthesis of the four-membered ring. researchgate.netmedwinpublishers.com The high ring strain makes ring formation energetically less favorable compared to five- or six-membered rings, often leading to lower yields or requiring specialized synthetic methods. researchgate.net Overcoming this challenge is a major opportunity for innovation. Recent advances include novel cycloaddition reactions, palladium-catalyzed C-H amination, and photo-induced copper catalysis, which provide more efficient and versatile routes to highly functionalized azetidines. rsc.orgnih.gov A recently developed "polar-radical relay catalysis" strategy has been shown to synthesize the azetidine core in high yield using a simple nickel catalyst, highlighting the potential for new catalytic systems. nsysu.edu.tw

Another opportunity lies in expanding the application of azetidines in drug discovery. The rigid azetidine scaffold is increasingly recognized as a valuable bioisostere for other rings and as a tool to improve the pharmacokinetic properties of drug candidates. researchgate.netnih.gov The development of diverse azetidine-based scaffolds for creating lead-like compound libraries is a major focus, enabling the exploration of new chemical space for targets such as the central nervous system. nih.govresearchgate.net

Finally, the exploration of the natural diversity and biocatalytic potential of azetidines is still in its early stages. While AZE synthases have been discovered, the full range of biosynthetic pathways and the enzymes involved are not yet fully understood. nih.govresearchgate.net Uncovering these natural strategies for constructing the strained ring could provide new biocatalytic tools for chemists. Further development of engineered metabolic pathways could lead to the sustainable production of a wide range of chiral azetidine building blocks. acs.org

Table 2: Summary of Future Directions in Azetidine Research

| Area | Challenges | Opportunities |

|---|---|---|

| Synthesis | High ring strain, difficulty in ring formation. medwinpublishers.com | Development of new catalytic methods (e.g., photoredox, C-H activation). rsc.orgnih.gov |

| Manufacturing | Scalability and safety of traditional batch methods. | Integration of flow chemistry and automated synthesis for efficient, scalable production. rsc.org |

| Biocatalysis | Limited knowledge of natural biosynthetic pathways. researchgate.net | Discovery of new enzymes; metabolic engineering for sustainable production. nih.govacs.org |

| Applications | Underutilization compared to other heterocycles. enamine.net | Expansion into material science (polymers, energetics) and broader use in drug discovery as a privileged scaffold. researchgate.netutwente.nl |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing (R)-1-((benzyloxy)carbonyl)azetidine-2-carboxylic acid, and what are the critical reaction conditions?

- The compound is synthesized via carbobenzyloxy (Cbz) protection of the azetidine ring. A common method involves reacting azetidine-2-carboxylic acid with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., sodium bicarbonate) in anhydrous solvents like THF or DCM. The stereochemical integrity of the (R)-configuration is maintained by using chiral auxiliaries or enantioselective catalysis .

- Key considerations : pH control during protection, inert atmosphere to prevent oxidation, and purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) to achieve >95% purity .

Q. How can researchers verify the enantiomeric purity and structural integrity of this compound?

- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) is recommended for enantiomeric resolution.

- Spectroscopic validation :

- NMR : Compare H and C spectra with literature data (e.g., δ ~4.5 ppm for Cbz-CH, δ ~170 ppm for carboxylic acid carbonyl) .

- Mass spectrometry : Exact mass (CHNO: calc. 235.0845, observed 235.0848) confirms molecular identity .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Hazards : Acute toxicity (oral, H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

- Safety measures :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Store at 2–8°C in airtight containers to prevent degradation .

- For spills, avoid dust generation; clean with ethanol and dispose as hazardous waste .

Q. What are the primary applications of this compound in academic research?

- It serves as a chiral building block in:

- Peptide synthesis : The Cbz group protects the azetidine amine during coupling reactions .

- Medicinal chemistry : Azetidine rings are explored for conformational restriction in drug candidates targeting GPCRs or enzymes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) across studies?

- Contradictory data may arise from polymorphic forms or impurities. Validate via:

- DSC/TGA : Measure thermal behavior (melting point ~150–155°C for pure form).

- Solubility tests : Use standardized solvents (e.g., DMSO: >50 mg/mL; water: <0.1 mg/mL) .

Q. What strategies optimize the stability of this compound under long-term storage?

- Degradation pathways : Hydrolysis of the Cbz group in humid conditions or racemization at the α-carbon.

- Stabilization :

- Store at -20°C under nitrogen to minimize hydrolysis.

- Lyophilize the compound for anhydrous storage .

Q. How can in vivo studies address conflicting toxicity profiles reported for structurally similar azetidine derivatives?

- Contradictions : Some analogs show low acute toxicity (LD > 2000 mg/kg), while others induce respiratory irritation (e.g., H335) .

- Methodological approach :

- Conduct OECD 423 acute oral toxicity tests in rodents.

- Assess histopathology of lung tissue to evaluate respiratory effects .

Q. What advanced techniques characterize intermolecular interactions of this compound in supramolecular assemblies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。